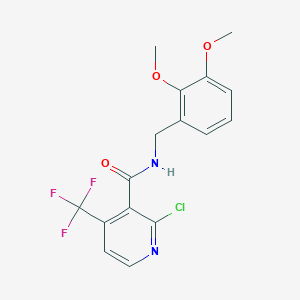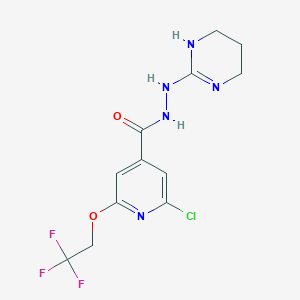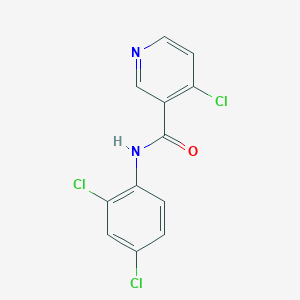![molecular formula C15H10ClF3N4S B3042908 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine CAS No. 680216-99-3](/img/structure/B3042908.png)
2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine
Overview
Description
2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine is a useful research compound. Its molecular formula is C15H10ClF3N4S and its molecular weight is 370.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine, also known as Pyridine, 2-chloro-5-[5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]-:
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals, particularly as an antifungal agent . Its unique structure, which includes a triazole ring, is known for its antifungal properties, making it a candidate for treating fungal infections .
Agricultural Chemistry
In the field of agricultural chemistry, this compound can be used as a pesticide . The presence of the trifluoromethyl group enhances its ability to act against various pests, providing a more effective solution for crop protection .
Material Science
The compound’s unique chemical structure makes it useful in material science for the development of new materials with specific properties. For example, it can be used in the synthesis of polymers that require high thermal stability and resistance to chemical degradation .
Synthetic Chemistry
Finally, in synthetic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its versatile structure allows for various chemical modifications, making it a useful starting material for creating new compounds.
Antifungal properties Pesticide potential Material science applications : Anticancer research : Environmental applications : Analytical chemistry : Biochemical research : Synthetic chemistry
properties
IUPAC Name |
2-chloro-5-[5-methylsulfanyl-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClF3N4S/c1-24-14-22-21-13(9-5-6-12(16)20-8-9)23(14)11-4-2-3-10(7-11)15(17,18)19/h2-8H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBXSWROMBAVIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=C(N1C2=CC=CC(=C2)C(F)(F)F)C3=CN=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClF3N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124680 | |
| Record name | 2-Chloro-5-[5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-{5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl}pyridine | |
CAS RN |
680216-99-3 | |
| Record name | 2-Chloro-5-[5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=680216-99-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-5-[5-(methylthio)-4-[3-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N1-[6-chloro-5-(trifluoromethyl)-3-pyridyl]cyclopropane-1-carboxamide](/img/structure/B3042836.png)
![6-chloro-N'-[6-chloro-4-(trifluoromethyl)pyridine-3-carbonyl]-4-(trifluoromethyl)pyridine-3-carbohydrazide](/img/structure/B3042837.png)

![Ethyl 2-chloro-3,3,3-trifluoro-2-{[3-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3042840.png)
![pentyl N-[1-(diphenylphosphoryl)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B3042841.png)
![[5-[(2,6-Dichlorophenyl)methyl]-2-[(2,6-dichlorophenyl)methylsulfanyl]-6-methylpyrimidin-4-yl]oxy-diethoxy-sulfanylidene-lambda5-phosphane](/img/structure/B3042843.png)
![O-{2-[(2-chloro-6-fluorobenzyl)thio]-5,6-dimethylpyrimidin-4-yl} O,O-diethyl phosphothioate](/img/structure/B3042844.png)
![1-[Diphenoxyphosphoryl-(2-propoxyphenyl)methyl]-3-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042846.png)
![1-[(2-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B3042847.png)